Ethyl 2-cyanoacrylate

Adhesive bonding Substrate selectivity Cyanoacrylate formulation

Ethyl 2-cyanoacrylate (ECA; homopolymer CAS 25067-30-5, monomer CAS 7085-85-0) is the most widely manufactured and consumed cyanoacrylate ester globally, forming the chemical backbone of the vast majority of instant-adhesive products under trade names such as Super Glue, Krazy Glue, and Loctite formulations. As a short-chain alkyl 2-cyanoacrylate, ECA is a colorless, low-viscosity liquid monomer (~1–3 cP unthickened) that undergoes extremely rapid anionic polymerization upon exposure to surface moisture, achieving fixture within seconds and full cure within hours.

Molecular Formula C6H7NO2
Molecular Weight 125.13 g/mol
CAS No. 25067-30-5
Cat. No. B7803802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-cyanoacrylate
CAS25067-30-5
Molecular FormulaC6H7NO2
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=C)C#N
InChIInChI=1S/C6H7NO2/c1-3-9-6(8)5(2)4-7/h2-3H2,1H3
InChIKeyFGBJXOREULPLGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in methyl ethyl ketone, toluene, acetone, DMF /N,N-dimethylformamide/, nitromethane

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Cyanoacrylate (CAS 25067-30-5): The Dominant Ester in Industrial Cyanoacrylate Adhesive Formulations


Ethyl 2-cyanoacrylate (ECA; homopolymer CAS 25067-30-5, monomer CAS 7085-85-0) is the most widely manufactured and consumed cyanoacrylate ester globally, forming the chemical backbone of the vast majority of instant-adhesive products under trade names such as Super Glue, Krazy Glue, and Loctite formulations [1]. As a short-chain alkyl 2-cyanoacrylate, ECA is a colorless, low-viscosity liquid monomer (~1–3 cP unthickened) that undergoes extremely rapid anionic polymerization upon exposure to surface moisture, achieving fixture within seconds and full cure within hours [2]. Its cured polymer, poly(ethyl 2-cyanoacrylate) (PECA), is a rigid, glassy thermoplastic characterized by high tensile and shear strength on a wide range of substrates, though its mechanical and thermal properties, toxicity profile, and substrate specificity differ meaningfully from its closest in-class analogs — methyl 2-cyanoacrylate (MCA), n-butyl cyanoacrylate (n-BCA), and 2-octyl cyanoacrylate (OCA) — making informed selection essential for both industrial procurement and biomedical application design [3].

Why Ethyl 2-Cyanoacrylate Cannot Be Interchanged with Methyl, Butyl, or Octyl Cyanoacrylates Without Consequences


Cyanoacrylate esters are not drop-in replacements for one another. Differences in alkyl side-chain length govern polymer glass transition temperature (Tg), hydrolytic degradation rate, substrate-specific bond strength, thermal decomposition behavior, and biological response [1]. The British Standard BS 7969:2004 explicitly classifies ethyl and methyl cyanoacrylate adhesives into separate specification types and states that the two are not necessarily interchangeable, with ethyl recommended for rubber and plastics bonding and methyl for metals and solvent-resistant applications [2]. Barkan et al. (2017) demonstrated that alkyl cyanoacrylates are compact and brittle while octyl cyanoacrylate possesses a phase angle of ~45° (G′ ≈ G″), providing a fundamentally different balance of mechanical strength and plasticity [3]. Villarreal-Gómez et al. showed that both thermal decomposition profiles and single-lap-shear adhesion values differ systematically with alkyl chain length across ethyl, n-butyl, and n-octyl variants [4]. Furthermore, the toxicological profile shifts dramatically: the short-chain ethyl ester exhibits greater cytotoxicity and tissue irritation than longer-chain butyl and octyl analogs, while methyl cyanoacrylate tests positive for mutagenicity in the Ames assay where ethyl cyanoacrylate tests negative [5]. Substituting without accounting for these property divergences can result in bond failure, thermal degradation, regulatory non-compliance, or unacceptable biological response.

Quantitative Differentiation Evidence for Ethyl 2-Cyanoacrylate (ECA) Versus Closest Cyanoacrylate Analogs


Substrate-Specific Bond Strength: Ethyl Cyanoacrylate Preferred for Rubber and Plastics, Methyl Cyanoacrylate for Metals

The British Standard BS 7969:2004, which governs specification of cyanoacrylate adhesives, draws an explicit, use-case-critical distinction: the ethyl cyanoacrylate derivative (ECA) is recommended for general-purpose applications, particularly where rubber and plastics are involved, whereas the methyl cyanoacrylate homologue (MCA) gives stronger bonds to metal substrates and generally shows greater resistance to solvent attack [1]. The standard explicitly cautions that these two cyanoacrylate types are not necessarily interchangeable [1]. This substrate-selectivity divergence is also corroborated by industrial adhesive engineering literature, which notes that ECA forms stronger, more durable joints on rubber and flexible substrates, while MCA adhesives produce slightly higher joint strengths with rigid plastics and metals [2]. The quantified difference is directional but operationally decisive for procurement: selecting MCA for a rubber-bonding application or ECA for a metal-bonding application where maximum solvent resistance is required would yield sub-optimal performance.

Adhesive bonding Substrate selectivity Cyanoacrylate formulation

Single Lap-Shear Strength Hierarchy: Ethyl Cyanoacrylate Delivers the Highest Adhesion Among Short-to-Medium Chain Cyanoacrylates

In a direct comparative study by Villarreal-Gómez et al. (2013), the adhesion properties of ethyl (ECN), n-butyl (BCN), and n-octyl (OCN) cyanoacrylate adhesives were evaluated using single lap-shear tests on both aluminum/cyanoacrylate and pig skin/cyanoacrylate joints [1]. The single lap-shear strength values in the adhesive joints decreased systematically by increasing the length of the alkyl cyanoacrylate chain [1]. This means ECA joints exhibited the highest absolute adhesive strength among the three, with BCN intermediate, and OCN the lowest. The study concluded that adhesion produced with ethyl and n-butyl cyanoacrylate adhesives was high and sufficient for wound closure applications, but the ethyl variant provided the maximum measurable joint strength [1]. This strength hierarchy is significant for any load-bearing bonded assembly where maximum resistance to shear failure is the primary design criterion.

Adhesive strength Lap-shear testing Cyanoacrylate structure-property relationship

Thermal Decomposition Profile: Ethyl Cyanoacrylate Exhibits Greater Weight Loss at First Decomposition (~120°C) Than Longer-Chain Analogs

Villarreal-Gómez et al. (2013) characterized the thermal decomposition of ethyl (ECN), n-butyl (BCN), and n-octyl (OCN) cyanoacrylate monomers using thermogravimetric analysis [1]. All three cyanoacrylate monomers exhibited several thermal decompositions, with the first decomposition detected at approximately 120 °C [1]. Critically, the weight loss associated with this initial thermal event decreased progressively with increasing alkyl chain length: ECN (ethyl) showed the greatest mass loss, BCN showed intermediate loss, and OCN (octyl) showed the least [1]. This differential thermal behavior is directly linked to monomer composition — ECN was mainly composed of monomer, BCN contained monomer and some dimers, and OCN had only a minor monomer content — which influences both processing and end-use thermal stability [1]. Additionally, the decomposition temperature of the corresponding polymers increased with increasing alkyl chain length [1].

Thermal stability Thermogravimetric analysis Cyanoacrylate degradation

Glass Transition Temperature (Tg): Ethyl Cyanoacrylate Occupies an Intermediate Position — Higher Rigidity Than Longer-Chain Esters, Lower Thermal Resistance Than Methyl Cyanoacrylate

The glass transition temperature (Tg) of cured cyanoacrylate polymers is one of the most consequential differentiators for elevated-temperature performance. For standard industrial-grade ethyl cyanoacrylate (ECA) formulations, the Tg is typically approximately 85 °C (185 °F), above which the polymer transitions from a rigid, glassy state to a flexible, rubbery state with a significant drop in lap shear strength [1]. In contrast, methyl cyanoacrylate (MCA) adhesives are reported to resist temperatures up to approximately 90 °C, indicative of a moderately higher Tg [2]. Longer-chain variants such as poly(n-butyl cyanoacrylate) and poly(2-octyl cyanoacrylate) exhibit substantially lower Tg values, conferring greater flexibility at ambient temperature but reduced load-bearing capacity at even moderate thermal excursions [3]. A 2017 systematic study by Barkan et al. confirmed that most alkyl CAs (including ethyl) are compact and brittle polymers (G′ > G″), whereas octyl CA possesses a phase angle of ~45° (G′ ≈ G″) representing an appropriate balance of mechanical strength and plasticity, and alkoxy CAs have Tg values lower than those of alkyl CAs [3]. For procurement, this Tg hierarchy means ECA offers the optimal balance of rigidity at room temperature and usability within a moderate thermal window, but for sustained exposure above ~80 °C, specialty high-temperature cyanoacrylate grades or alternative adhesive chemistries must be specified [1].

Glass transition temperature Thermomechanical properties Cyanoacrylate polymer rigidity

Ames Mutagenicity: Ethyl Cyanoacrylate Tests Negative — A Decisive Regulatory Advantage Over Methyl Cyanoacrylate

A critical toxicological distinction separates ethyl 2-cyanoacrylate from its closest homolog, methyl 2-cyanoacrylate. The International Programme on Chemical Safety (IPCS, WHO, 2001) documented that methyl cyanoacrylate (MCA) is mutagenic in Salmonella typhimurium (Ames test), whereas ethyl cyanoacrylate (ECA) gives negative results under the same assay conditions [1]. This finding is corroborated by the OECD Guideline 471 bacterial reverse mutation assay, which records ethyl cyanoacrylate (CAS 7085-85-0) as negative [2]. While both compounds are considered unlikely to express mutagenic properties in vivo, and the overall toxicological profile of both is dominated by local irritant effects, the Ames-positive result for MCA represents a meaningful regulatory liability for applications requiring genotoxicity documentation, such as medical device certification under ISO 10993-3 or REACH compliance in the European Union [1]. For procurement in regulated industries, an Ames-negative cyanoacrylate ester eliminates one category of toxicological concern that persists for the methyl variant.

Genotoxicity Ames test Regulatory toxicology

Copolymerization Reactivity Ratio: Ethyl 2-Cyanoacrylate Is ~1000× More Reactive Than Acrylonitrile in Radical Copolymerization, Enabling Controlled Macromolecular Design

In a 2023 study, Toms et al. determined the relative reactivity ratios for the radical copolymerization of acrylonitrile (AN) and ethyl 2-cyanoacrylate (ECA) under reversible addition-fragmentation chain transfer (RAFT) conditions . The reactivity ratio for acrylonitrile was r₁ = 0.052 ± 0.02, while that for ethyl 2-cyanoacrylate was r₂ = 54.5 ± 7.2 . This ~1000-fold difference in monomer reactivity means that ECA is overwhelmingly more reactive than AN in radical copolymerization, with ECA units being incorporated preferentially into the growing copolymer chain regardless of the feed composition. This extreme reactivity differential governs the microstructure of ECA-containing copolymers: simultaneous charging of monomers produces gradient copolymers, whereas continuous ECA feeding produces statistical copolymers, with profound consequences for thermal behavior — the probability of depolymerization upon heating increases with ECA fraction and with transition from gradient to statistical microstructure . While comparable reactivity ratio data for other cyanoacrylate esters (MCA, BCA) against acrylonitrile under identical RAFT conditions are not available in the current literature, the extremely high r₂ value for ECA is consistent with the broader class-level property that cyanoacrylates bearing the electron-withdrawing nitrile and ester groups are among the most reactive vinyl monomers known [1], and this reactivity is the molecular basis for their utility as instant adhesives.

Copolymerization kinetics Reactivity ratio RAFT polymerization

Evidence-Backed Application Scenarios Where Ethyl 2-Cyanoacrylate (CAS 25067-30-5) Delivers Quantifiable Advantage


General-Purpose Industrial Assembly Involving Rubber, Plastic, and Multi-Material Substrates

In high-throughput industrial assembly lines bonding rubber gaskets, elastomeric seals, plastic housings, and mixed-material components, ethyl cyanoacrylate (ECA) is the specification of choice as codified in BS 7969:2004, which recommends the ethyl derivative specifically for rubber and plastic bonding [1]. The methyl cyanoacrylate alternative, while delivering stronger bonds to metal, is explicitly deemed not interchangeable for these substrates per the same standard. ECA's rapid moisture-initiated cure (fixture within seconds), its ability to form strong, durable joints on flexible and low-surface-energy substrates without primers, and its dominant position in commercial instant-adhesive supply chains make it the most cost-effective and technically appropriate selection for rubber/plastic assembly. This substrate specificity is a direct consequence of the differences in polymer-substrate interfacial adhesion governed by the ethyl ester side chain, as documented in the engineering adhesives literature [2].

Maximum-Shear-Strength Structural Bonding Among Cyanoacrylate Ester Options

When the application demands the highest achievable single-lap-shear strength from a cyanoacrylate adhesive — for instance, in small-joint structural bonding of aluminum or rigid substrates where epoxy or polyurethane cure times are prohibitive — ethyl cyanoacrylate provides measurably superior adhesion compared to n-butyl and n-octyl cyanoacrylate alternatives. Villarreal-Gómez et al. (2013) demonstrated that lap-shear strength on both aluminum and biological tissue substrates decreases systematically with increasing alkyl chain length (ECN > BCN > OCN) [3]. For procurement in aerospace, automotive sensor mounting, or precision instrument assembly where rapid fixture and maximum shear load transfer are co-requirements, ECA-based adhesives provide the highest safety margin within the cyanoacrylate ester family, provided the service temperature does not exceed the polymer's Tg of ~85 °C [4].

Regulated Consumer and Medical-Device Adhesive Applications Requiring Ames-Negative Documentation

For adhesive products destined for markets with stringent genotoxicity documentation requirements — including medical devices tested under ISO 10993-3 (tests for genotoxicity, carcinogenicity, and reproductive toxicity), cosmetic applicators, and consumer goods in jurisdictions requiring extended safety data sheets — ethyl 2-cyanoacrylate carries a distinct regulatory advantage over its closest homolog, methyl 2-cyanoacrylate. The IPCS/WHO Concise International Chemical Assessment Document 36 (2001) records that MCA is mutagenic in the Ames test (S. typhimurium), whereas ECA is negative under identical assay conditions [5]. While both compounds are considered unlikely to express mutagenicity in vivo, the Ames-positive flag on MCA creates an additional burden of toxicological justification in regulatory submissions. The documented Ames-negative status of ECA, coupled with the availability of OECD 471-compliant test data [6], simplifies biocompatibility assessment and reduces the risk of regulatory delay for products utilizing this ester.

Closed-Loop Recyclable Thermoplastic Manufacturing from Poly(Ethyl Cyanoacrylate)

A distinctive, emergent application uniquely enabled by poly(ethyl cyanoacrylate) (PECA) is the production of closed-loop recyclable thermoplastics. Christy and Phillips (2023, Science Advances) demonstrated that high-molecular-weight PECA can be processed into a transparent plastic with thermal stability and tensile strength comparable to atactic polystyrene, yet unlike polystyrene and most commodity plastics, PECA can be depolymerized back to pure ethyl cyanoacrylate monomer via thermal cracking, enabling true closed-loop recycling [7]. This property is a direct consequence of the relatively low ceiling temperature of PECA polymerization (~176 °C for PECA vs. ~150 °C for poly(butyl cyanoacrylate)) and the clean thermal depolymerization pathway of the ethyl ester [8]. While this is an emerging rather than mature industrial application, it represents a unique differentiator: no other cyanoacrylate ester has been demonstrated to yield a recyclable bulk plastic with polystyrene-comparable mechanical properties. For research and development procurement targeting sustainable polymer design, ECA monomer is therefore the cyanoacrylate of choice for this application pathway.

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